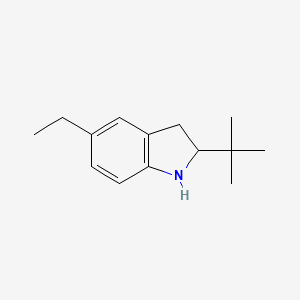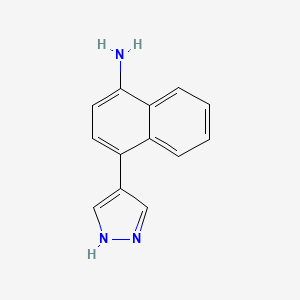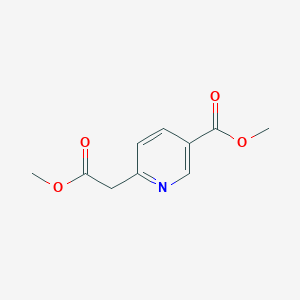
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitroaniline and methylamine.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Cyclization: The resulting 5-fluoro-2-aminobenzene is then subjected to cyclization with methylamine under acidic conditions to form the quinoline ring structure.
Methylation: Finally, the compound is methylated at the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
5-fluoroquinoline: Shares the quinoline core structure but lacks the methyl and methylamino substituents.
1-methyl-3-(methylamino)quinoline: Similar structure but without the fluorine atom.
3,4-dihydroquinolin-2(1H)-one: Lacks both the fluorine and methylamino groups.
Uniqueness
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methylamino group, which may confer distinct biological and chemical properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-13-9-6-7-8(12)4-3-5-10(7)14(2)11(9)15/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
SZDXXJLYRBZAEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=CC=C2F)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)


![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)


![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)
